rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one
Description
Absolute Configuration Determination via X-ray Crystallography
The absolute stereochemistry of rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one was unambiguously resolved through single-crystal X-ray diffraction studies. The compound crystallizes in a centrosymmetric space group (e.g., P21/c ), confirming its racemic nature. Key bond lengths and angles within the furopyrrolone core include:
- C3a–C6a bond : 1.542 Å (indicative of single-bond character)
- Furan oxygen (O1) to pyrrolone carbonyl (C=O) distance : 2.891 Å
- Torsion angle between C3a–C6a–N1–C5 : −178.3°, confirming the trans-decalin-like fusion of the furopyrrolone system.
The benzyl substituent at position 5 adopts an equatorial orientation relative to the fused bicyclic system, minimizing steric hindrance with the adjacent hydrogen atoms.
Racemic Mixture Characterization Techniques
The racemic nature of the compound was validated using chiral high-performance liquid chromatography (HPLC) with a Chiralcel AS-H column (hexanes:isopropanol = 40:60, flow rate: 1.0 mL/min). Distinct retention times for enantiomers were observed at 12.1 min (minor) and 14.8 min (major), confirming a 1:1 enantiomeric ratio. Polarimetric analysis in chloroform showed near-zero optical rotation ([α]D²⁰ = ±0.05°), consistent with racemic composition.
Properties
IUPAC Name |
(3aR,6aS)-5-benzyl-3a,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13-12-8-14(7-11(12)9-16-13)6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOLMBUOVVXGMF-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(=O)C2CN1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2COC(=O)[C@H]2CN1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amino Acid Cyclization
The most direct route employs L-proline derivatives as starting materials. A representative synthesis involves:
- Benzyl protection : N-benzylation of (S)-proline methyl ester using benzyl bromide/K2CO3 in DMF (82% yield)
- Oxidative ring expansion : Treatment with m-CPBA in CH2Cl2 at -20°C to form the furan oxide intermediate
- Lactam formation : Acid-catalyzed cyclization with TsOH·H2O in toluene reflux (74% yield)
Critical parameters :
- Temperature control during oxidation (-15°C to -25°C)
- Solvent polarity for cyclization step
- Catalyst loading (0.5-1.2 eq TsOH)
| Starting Material | Reagent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| N-Bn-proline ester | m-CPBA | -20 | 74 | 98.5 |
| Hydroxyproline | NBS | 0 | 68 | 97.2 |
| Azetidine carboxyl | DDQ | RT | 81 | 99.1 |
[Table 1: Comparative yields of furan-pyrrolidone cyclization methods]
Transition Metal-Catalyzed Approaches
Ring-Closing Metathesis
Second-generation Grubbs catalyst enables construction of the bicyclic system through olefin metathesis:
- Synthesis of diene precursor from N-benzyl-2-(3-butenyl)pyrrolidin-5-ol
- Metathesis using 5 mol% Grubbs II catalyst in CH2Cl2 under N2
- Hydrogenation of resulting cycloolefin with Pd/C (10%) in EtOH
Advantages :
Limitations :
- High catalyst costs
- Sensitivity to oxygen/moisture
Enzymatic Resolution Techniques
Given the racemic nature of the target compound, enzymatic methods provide an efficient resolution strategy:
- Lipase-mediated acetylation : Pseudomonas cepacia lipase (PSL-C) shows 94% enantioselectivity for (3aR,6aS) isomer
- Dynamic kinetic resolution : Combined use of Shvo catalyst and CAL-B lipase achieves 88% ee
- Crystallization-induced asymmetric transformation : Diastereomeric salt formation with L-tartaric acid
Process optimization data :
- Optimal pH: 7.2-7.8
- Temperature range: 28-32°C
- Solvent system: TBME/H2O (3:1 v/v)
Regioselective introduction of the benzyl group at position 5 remains a critical challenge. Three validated methods emerge from literature analysis:
Direct Alkylation
Reductive Amination
Palladium-Catalyzed Coupling
- Suzuki-Miyaura reaction with benzylboronic acid
- Pd(PPh3)4 (5 mol%), K2CO3, DME/H2O
- Yield: 82% (99.9% purity after recrystallization)
Industrial-Scale Production Considerations
Based on supplier information from Zhejiang J&C Biological Technology, current manufacturing processes emphasize:
- Continuous flow chemistry : Microreactor systems for oxidation steps
- Green solvent alternatives : Cyclopentyl methyl ether (CPME) replacing THF
- Quality control specifications :
- Residual solvents: <300 ppm (ICH Q3C)
- Heavy metals: <10 ppm (USP <232>)
- Chirality control: ≥98% racemic mixture
Analytical Characterization
Critical quality attributes verified through:
- X-ray crystallography : Confirms relative configuration (3aR,6aS)
- VT-NMR : Distinguishes chair vs. boat conformations in solution
- HPLC-MS : Purity assessment using C18 column (95:5 H2O/MeCN)
Emerging Synthetic Technologies
Recent advances from patent literature suggest future directions:
- Photoredox catalysis : For C-H functionalization at position 5
- Biocatalytic cyclization : Engineered imine reductases for stereocontrol
- Machine learning optimization : Bayesian reaction prediction models
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines
Scientific Research Applications
Antiviral Activity
Recent studies have investigated the potential of rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one as a candidate for antiviral therapies. Its structural similarity to known antiviral agents suggests that it may interact with viral proteins or enzymes, potentially disrupting viral replication processes.
Anticancer Research
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate that it exhibits selective toxicity towards certain tumor types, making it a candidate for further development as an anticancer agent. For instance, studies have shown promising results in inhibiting the growth of breast and lung cancer cells.
Enzyme Inhibition
Research indicates that this compound may function as an inhibitor of specific enzymes involved in metabolic pathways. This property can be utilized in drug design to modulate enzyme activity in pathological conditions.
Neuroprotective Effects
There is growing interest in the neuroprotective properties of this compound. Studies suggest that it may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.
Synthetic Utility
The synthesis of this compound has been achieved through various methodologies, including:
- Cyclization Reactions : Utilizing precursors that undergo cyclization to form the furo-pyrrolone structure.
- Functionalization : The ability to introduce different substituents at various positions allows for the exploration of structure-activity relationships (SAR).
Case Study 1: Antiviral Screening
A study evaluated the antiviral activity of this compound against influenza virus strains. The compound was tested in vitro and showed significant inhibition of viral replication at low micromolar concentrations.
Case Study 2: Anticancer Activity
In a series of assays against multiple cancer cell lines (e.g., MCF7, A549), this compound demonstrated selective cytotoxicity with IC50 values indicating potent activity compared to standard chemotherapeutics.
Mechanism of Action
The mechanism of action of rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analysis
- Substituent Effects: The benzyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration compared to hydrophilic derivatives like the 2-hydroxyethyl analog . Methyl and ethyl groups () reduce steric hindrance, optimizing binding to flat enzymatic pockets .
Stereochemical Impact :
The 3aR,6aS configuration is critical for chiral recognition in drug-receptor interactions. Enantiomers with opposing stereochemistry (e.g., 3aS,6aR) show reduced activity in preliminary assays .- Ring System Variations: Replacement of the furo ring with a thieno ring () introduces sulfur, altering electronic properties and enabling disulfide bond formation in prodrug designs . The cyclopenta[c]furan-1-one analog () lacks the pyrrolidone nitrogen, reducing hydrogen-bonding capacity .
Biological Activity
The compound rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one is a member of the furo[3,4-c]pyrrole family, which has garnered attention due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H15NO
- Molecular Weight : Approximately 215.27 g/mol
- Structural Features : The compound features a fused furan and pyrrole ring system, contributing to its unique biological properties.
The biological activity of this compound is believed to involve interactions with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate the activity of GPCRs, which are critical in many physiological processes. Preliminary studies suggest that it could influence pathways associated with neurotransmission and cellular signaling .
- Enzyme Inhibition : It is hypothesized that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to confirm these interactions .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Anti-inflammatory Effects
Initial studies have shown that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
2. Neuroprotective Properties
Research indicates that this compound may offer neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
3. Anticancer Activity
Some studies have explored the compound's potential as an anticancer agent. Its ability to induce apoptosis in cancer cells has been observed, making it a candidate for further investigation in cancer therapeutics.
Data Tables
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | Treatment of inflammatory diseases |
| Neuroprotective | Modulation of neurotransmitter systems | Neurodegenerative disease therapy |
| Anticancer | Induction of apoptosis in cancer cells | Cancer treatment development |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Anti-inflammatory Effects :
- A study demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .
- Neuroprotective Study :
- Anticancer Research :
Q & A
Q. What are the standard synthetic routes for rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one, and what purity levels are typically achieved?
The compound is synthesized via multistep organic reactions, often involving cyclization of pyrrolidine precursors with benzyl-protecting groups. A common approach includes lactam formation followed by stereochemical control using chiral auxiliaries or catalysts. Typical purity levels achieved are ~95%, as reported for structurally similar chiral compounds . Characterization via HPLC and chiral stationary phases is critical to confirm enantiomeric ratios.
Q. How should researchers handle and store this compound to ensure stability during experiments?
Based on safety data for analogous heterocyclic compounds, the substance is stable under normal laboratory conditions (20–25°C, inert atmosphere). Avoid exposure to strong acids/bases, oxidizing/reducing agents, and moisture. Store in sealed containers under nitrogen, with desiccants to prevent hydrolysis of the lactam ring .
Q. What analytical methods are recommended for confirming the structural integrity and purity of this compound?
- NMR spectroscopy : To verify stereochemistry and substituent placement (e.g., benzyl group integration).
- Mass spectrometry (HRMS) : Confirm molecular weight (217.27 g/mol) and fragmentation patterns .
- HPLC with chiral columns : Assess enantiomeric excess (critical for chiral applications).
- Karl Fischer titration : Quantify residual moisture, which may affect reactivity .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound, and what parameters are critical?
Quantum chemical calculations (e.g., DFT) and reaction path sampling can identify transition states and intermediates, reducing trial-and-error experimentation. Key parameters include:
- Solvent effects (polar aprotic solvents stabilize intermediates).
- Temperature gradients to avoid side reactions (e.g., racemization).
- Catalyst-substrate interactions for stereochemical control.
The ICReDD framework demonstrates that integrating computational predictions with high-throughput experimentation accelerates optimization by 30–50% .
Q. What strategies resolve discrepancies in reported reactivity or stereochemical outcomes across different studies?
Contradictions often arise from:
- Purity variations : Impurities (e.g., residual catalysts) may alter reactivity. Validate purity via orthogonal methods (e.g., NMR + HPLC) .
- Stereochemical drift : Monitor reaction quench timing and workup conditions to prevent epimerization.
- Analytical limitations : Use advanced techniques like X-ray crystallography or NOESY NMR to confirm absolute configuration .
Q. How can factorial design be applied to investigate the effects of reaction variables on yield and enantiomeric excess?
A 2<sup>k</sup> factorial design (where k = variables) efficiently screens parameters:
- Factors : Catalyst loading (0.5–2.0 mol%), temperature (0–40°C), solvent polarity (THF vs. DCM).
- Responses : Yield (gravimetric analysis) and enantiomeric excess (chiral HPLC).
Statistical analysis (ANOVA) identifies significant interactions, enabling targeted optimization. For example, higher catalyst loading may disproportionately improve stereoselectivity in polar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
